4-chloro-N-(6-methoxyquinolin-8-yl)benzamide
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Overview
Description
4-chloro-N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxyquinolin-8-yl)benzamide typically involves the chlorination of quinoline derivatives. One efficient method is the iron-catalyzed chlorination of quinoline at the C5 position using sodium halides at room temperature . This method provides good yields and selectivities under mild reaction conditions.
Another approach involves the use of molecular halogens such as chlorine or bromine, acyl halide, and N-halosuccinimides. These methods, however, have environmental impacts and require high temperatures and expensive catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental safety, would apply.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(6-methoxyquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antiproliferative and antiviral activities.
Industry: It can be used in the development of functional materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like heme polymerase, which is crucial for the survival of certain parasites . This inhibition leads to the accumulation of toxic heme, ultimately causing the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(8-phenylmethoxy-2-quinolinyl)methylideneamino]benzamide
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
- 6-Quinolinecarboxylic acid, 4-chloro-7-methoxy-, methyl ester
Uniqueness
4-chloro-N-(6-methoxyquinolin-8-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents contribute to its reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-chloro-N-(6-methoxyquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-14-9-12-3-2-8-19-16(12)15(10-14)20-17(21)11-4-6-13(18)7-5-11/h2-10H,1H3,(H,20,21) |
InChI Key |
QFYYPBYUZVLJFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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